N-Thiazol-2-yl-succinamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

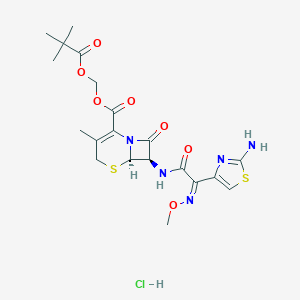

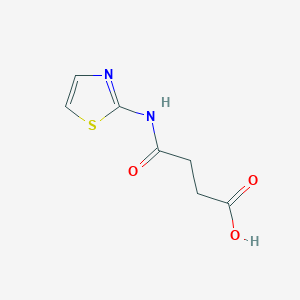

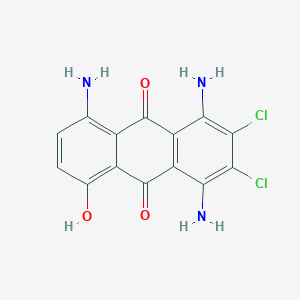

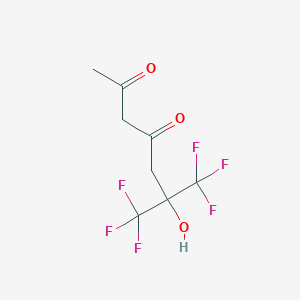

N-Thiazol-2-yl-succinamic acid is a synthetic organic compound. Its IUPAC name is 4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid . The compound features a thiazole ring, which contributes to its unique properties .

Molecular Structure Analysis

The molecular structure of N-Thiazol-2-yl-succinamic acid consists of a thiazole ring attached to a succinamic acid moiety. The cyclopropyl group adds rigidity to the structure. The compound’s molecular weight is approximately 240.28 g/mol .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-Thiazol-2-yl-succinamic acid derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a common motif in antimicrobial compounds, can be modified to enhance its activity against various bacterial strains. For instance, sulfathiazole, a compound containing the thiazole ring, is known for its broad-spectrum antimicrobial properties .

Anticancer Properties

Thiazole derivatives, including those with the N-Thiazol-2-yl-succinamic acid structure, have shown promise in anticancer research. Compounds like tiazofurin exhibit antineoplastic activity, and modifications to the thiazole moiety can lead to new molecules with potent antitumor effects . Research has also indicated that certain thiazole derivatives can have cytotoxic effects on human tumor cell lines .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain relief medications. Studies have demonstrated significant analgesic and anti-inflammatory activities in synthesized thiazole compounds, suggesting their potential use in treating conditions associated with inflammation and pain .

Antiviral and Antiretroviral Activities

Thiazole compounds have been explored for their antiviral properties, with some derivatives showing activity against HIV. Ritonavir, an antiretroviral drug, is one example of a thiazole-based medication used in the treatment of HIV/AIDS .

Neuroprotective Applications

Thiazole derivatives have been investigated for their neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. The role of thiazole compounds in synthesizing neurotransmitters and their presence in vitamin B1 (thiamine) highlight their importance in maintaining nervous system health .

Agricultural Uses

In the agricultural sector, thiazole derivatives are utilized for their properties as agrochemicals. They can serve as the basis for developing new pesticides and fungicides, contributing to crop protection and yield improvement .

Mecanismo De Acción

Target of Action

N-Thiazol-2-yl-succinamic acid, also known as N-(thiazol-2-yl)benzenesulfonamides, is a hybrid antimicrobial that combines the effect of two or more agents . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets by combining thiazole and sulfonamide, groups with known antibacterial activity . It exhibits potent antibacterial activity in isolation and in complex with the cell-penetrating peptide octaarginine .

Biochemical Pathways

It’s known that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound has a significant impact on the molecular and cellular levels.

Action Environment

It’s known that the compound’s antibacterial activity is influenced by the presence of thiazole and sulfonamide moieties .

Propiedades

IUPAC Name |

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGZMBKMJRZLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292202 |

Source

|

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Thiazol-2-yl-succinamic acid | |

CAS RN |

19692-00-3 |

Source

|

| Record name | 19692-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)